BSJ-04-132 BSJ-04-132 BSJ-04-132 shows dose-dependent degradation of CDK4 with maximum degradation at 0.5uM in Jurkat cells.
Brand Name: Vulcanchem
CAS No.: 2349356-39-2
VCID: VC0522190
InChI: InChI=1S/C42H49N11O7/c1-49(2)40(58)31-22-26-23-45-42(48-37(26)52(31)27-8-3-4-9-27)46-33-14-12-28(24-44-33)51-20-18-50(19-21-51)17-6-5-16-43-35(55)25-60-32-11-7-10-29-36(32)41(59)53(39(29)57)30-13-15-34(54)47-38(30)56/h7,10-12,14,22-24,27,30H,3-6,8-9,13,15-21,25H2,1-2H3,(H,43,55)(H,47,54,56)(H,44,45,46,48)
SMILES: CN(C)C(=O)C1=CC2=CN=C(NC3=CC=C(C=N3)N3CCN(CCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C4CCC(=O)NC4=O)C5=O)CC3)N=C2N1C1CCCC1
Molecular Formula: C42H49N11O7
Molecular Weight: 819.92

BSJ-04-132

CAS No.: 2349356-39-2

Cat. No.: VC0522190

Molecular Formula: C42H49N11O7

Molecular Weight: 819.92

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BSJ-04-132 - 2349356-39-2

Specification

CAS No. 2349356-39-2
Molecular Formula C42H49N11O7
Molecular Weight 819.92
IUPAC Name 7-cyclopentyl-2-((5-(4-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)piperazin-1-yl)pyridin-2-yl)amino)-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C42H49N11O7/c1-49(2)40(58)31-22-26-23-45-42(48-37(26)52(31)27-8-3-4-9-27)46-33-14-12-28(24-44-33)51-20-18-50(19-21-51)17-6-5-16-43-35(55)25-60-32-11-7-10-29-36(32)41(59)53(39(29)57)30-13-15-34(54)47-38(30)56/h7,10-12,14,22-24,27,30H,3-6,8-9,13,15-21,25H2,1-2H3,(H,43,55)(H,47,54,56)(H,44,45,46,48)
Standard InChI Key GWLSXEHHNOBFOI-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC2=CN=C(NC3=CC=C(C=N3)N3CCN(CCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C4CCC(=O)NC4=O)C5=O)CC3)N=C2N1C1CCCC1
Appearance Solid powder

Introduction

Chemical Properties and Structure

Chemical Identity

BSJ-04-132 is identified by the following properties:

PropertyValue
CAS Number2349356-39-2
Chemical FormulaC42H49N11O7
Molecular Weight819.92 g/mol
Purity≥98%

The compound's full chemical name is 7-Cyclopentyl-2-[[5-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]oxy]acetamido]butyl]piperazin-1-yl]pyridin-2-yl]amino]- N, N-dimethyl-7H-pyrrolo[2,3d]pyrimidine-6-carboxamide .

Structural Components

BSJ-04-132 is a ribociclib-based degrader that combines:

  • A CDK4/6 binding moiety derived from ribociclib

  • A cereblon (CRBN) E3 ligase binding element

  • A linker that connects these two functional components

This bifunctional design is essential for its mechanism of action, allowing it to simultaneously bind to both CDK4 and the E3 ligase complex, bringing them into proximity for targeted protein degradation.

Physical Properties

BSJ-04-132 is soluble in DMSO and should be stored at -20°C to maintain stability. When stored at -20°C, it's recommended to use prepared solutions within 1 month, while solutions stored at -80°C can remain viable for up to 6 months .

Mechanism of Action

PROTAC Technology

BSJ-04-132 functions as a proteolysis targeting chimera (PROTAC), representing a novel approach to drug development that goes beyond traditional inhibition mechanisms. As a hybrid molecule, BSJ-04-132 simultaneously performs two critical functions :

  • Inhibits CDK4/CDK6 kinase activity through its ribociclib-based moiety

  • Recruits the E3 ligase complex CRL4 CRBN to the target protein via its cereblon-binding element

This dual functionality results in the ubiquitination of CDK4 and its subsequent degradation by the cellular proteasome system .

Selectivity Mechanism

What distinguishes BSJ-04-132 from many other kinase-targeting agents is its remarkable selectivity. Despite the structural similarities between CDK4 and CDK6, and despite having biological activity against both kinases, BSJ-04-132 selectively induces the degradation of CDK4 while having no degradation effect on CDK6 levels .

This selective degradation profile is particularly valuable in research settings where distinguishing between the functions of CDK4 and CDK6 is important, and potentially in therapeutic contexts where selective targeting of CDK4 might offer advantages over dual CDK4/6 inhibition .

Biological Activity and Potency

Enzyme Inhibition Profile

BSJ-04-132 demonstrates potent inhibitory activity against both CDK4/D1 and CDK6/D1 complexes, with the following IC50 values:

Target ComplexIC50 Value
CDK4/D150.6 nM
CDK6/D130 nM

These values indicate that BSJ-04-132 is a potent inhibitor of both CDK4 and CDK6 kinase activity .

Cellular Activity Assessment

In cellular morphological profiling studies, BSJ-04-132 demonstrated concentration-dependent activity as measured by grit scores:

Concentration (μM)Grit Score
0.10.91
1.01.20
10.01.82

These scores indicate that BSJ-04-132 induces measurable phenotypic changes in cells, with the effect increasing at higher concentrations .

Research Applications

Cancer Research

BSJ-04-132 has potential applications in cancer research, particularly for studying tumors with CDK4 dependence. The compound's anticancer activity stems from its ability to eliminate CDK4, which plays a crucial role in cell cycle progression through the G1 phase .

By selectively degrading CDK4, BSJ-04-132 offers researchers a tool to:

  • Investigate CDK4-specific roles in cancer cell proliferation

  • Study the effects of CDK4 elimination versus inhibition

  • Explore potential therapeutic strategies targeting CDK4 degradation

Comparative Studies with Other PROTACs

BSJ-04-132 is part of a family of CDK-targeting PROTACs that includes related compounds such as:

  • BSJ-03-123 (CDK6-selective degrader)

  • BSJ-03-204 (dual CDK4/6 degrader)

These compounds collectively provide researchers with a toolkit to investigate the distinct and overlapping functions of CDK4 and CDK6 through selective protein degradation approaches .

Cell Cycle Research

Given CDK4's critical role in regulating the G1 phase of the cell cycle, BSJ-04-132 serves as a valuable tool for studying cell cycle progression, particularly the G1/S transition. By selectively removing CDK4 protein rather than merely inhibiting its activity, researchers can gain insights into protein scaffolding functions and other non-enzymatic roles of CDK4 .

Desired ConcentrationStarting Amount
1 mg
1 mM1.2196 mL
5 mM0.2439 mL
10 mM0.1220 mL

These calculations are based on the molecular weight of 819.92 g/mol .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator